molecular formula C7H5FO3 B1296982 2-Fluoro-6-hydroxybenzoic acid CAS No. 67531-86-6

2-Fluoro-6-hydroxybenzoic acid

Cat. No.: B1296982
CAS No.: 67531-86-6
M. Wt: 156.11 g/mol
InChI Key: BCEKGWWLVKXZKK-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

2-Fluoro-6-hydroxybenzoic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as 5-lipoxygenase, where it acts as an inhibitor . This interaction is crucial as 5-lipoxygenase is involved in the biosynthesis of leukotrienes, which are mediators of inflammation. The inhibition of this enzyme by this compound can potentially reduce inflammatory responses .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with 5-lipoxygenase can lead to altered gene expression related to inflammatory responses . Additionally, this compound has been shown to affect cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of 5-lipoxygenase, inhibiting its activity and thereby reducing the production of leukotrienes . This inhibition is achieved through the formation of a stable complex between the enzyme and the compound, preventing the enzyme from catalyzing its substrate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in reducing inflammatory responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits 5-lipoxygenase without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal irritation and liver toxicity have been observed . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the metabolism of aromatic compounds . It interacts with enzymes such as cytochrome P450, which are involved in the oxidative metabolism of various substrates . This interaction can affect metabolic flux and alter the levels of specific metabolites in the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its solubility and affinity for different cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments . This localization is essential for the compound’s ability to modulate cellular processes effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-6-hydroxybenzoic acid can be synthesized through several methods. One common approach involves the fluorination of salicylic acid. This process typically uses a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination reactions using optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of 2-fluoro-6-carboxybenzoic acid.

    Reduction: The carboxyl group can be reduced to form 2-fluoro-6-hydroxybenzyl alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products:

Scientific Research Applications

2-Fluoro-6-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of certain enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

    2-Fluorobenzoic acid: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.

    6-Fluorosalicylic acid: Another name for 2-fluoro-6-hydroxybenzoic acid.

    2,6-Difluorobenzoic acid: Contains two fluorine atoms, leading to different reactivity and applications.

Uniqueness: this compound is unique due to the presence of both a fluorine atom and a hydroxyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased acidity and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-fluoro-6-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEKGWWLVKXZKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343035
Record name 2-Fluoro-6-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67531-86-6
Record name 2-Fluoro-6-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-FLUORO-6-HYDROXYBENZOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper mentions the synthesis of various substituted benzoic acids. Why is the regiocontrolled synthesis of these compounds, like 2-Fluoro-6-hydroxybenzoic acid, important for drug discovery?

A1: Regiocontrolled synthesis, meaning the ability to specifically place substituents like fluorine and hydroxyl groups at desired positions on the aromatic ring, is crucial in drug discovery for several reasons:

  • Structure-Activity Relationship (SAR): Even small changes in the position of substituents can dramatically alter a molecule's biological activity, potency, and selectivity. [] Having access to all possible isomers allows researchers to systematically explore these relationships and optimize drug candidates.
  • Physicochemical Properties: Substituent position can influence crucial properties like acidity, lipophilicity (how well a compound dissolves in fats), and metabolic stability. [] This directly impacts a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
  • Biological Interactions: The precise arrangement of functional groups dictates how a molecule interacts with its biological target, influencing binding affinity and selectivity. []

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